molecular formula C14H17F3N2O B2378368 1,1,1-trifluoro-4-{[2-(1H-indol-3-yl)ethyl]amino}-2-butanol CAS No. 692738-24-2

1,1,1-trifluoro-4-{[2-(1H-indol-3-yl)ethyl]amino}-2-butanol

Cat. No. B2378368
CAS RN: 692738-24-2
M. Wt: 286.298
InChI Key: MIJFTQPRZDVGIW-UHFFFAOYSA-N
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Description

“1,1,1-trifluoro-4-{[2-(1H-indol-3-yl)ethyl]amino}-2-butanol” is a chemical compound with the molecular formula C14H17F3N2O. It has a molecular weight of 286.3 . The compound is solid in its physical form .


Molecular Structure Analysis

The compound contains a total of 38 bonds, including 21 non-H bonds, 10 multiple bonds, 6 rotatable bonds, and 10 aromatic bonds. It also includes 1 five-membered ring, 1 six-membered ring, 1 nine-membered ring, 1 secondary amine (aliphatic), 1 hydroxyl group, 1 secondary alcohol, and 1 Pyrrole .


Physical And Chemical Properties Analysis

The compound has a molecular weight of 286.3 . It is solid in its physical form .

Scientific Research Applications

X-Ray Structure and Analysis

  • A study involving triazolyl-indole with alkylsulfanyl moieties, related to the chemical structure of interest, provided insights into their molecular structure using X-ray diffraction and NMR techniques. These compounds showed significant molecular interactions, with potential applications in structural analysis and molecular design (Boraei, Soliman, Haukka, & Barakat, 2021).

Peptide Synthesis

  • Trifluoro-containing compounds have been used as protecting groups in peptide synthesis. Their ability to protect the N-H terminal of amino acids and facilitate the formation of peptide bonds without racemization highlights their importance in synthetic organic chemistry and biochemistry (Gorbunova, Gerus, Galushko, & Kukhar, 1991).

Reaction with Amines or Alcohols

  • Reactions involving trifluoro-2-hexafluoro-propoxyethylene with amines or alcohols have been studied, indicating the versatility of trifluoro compounds in creating various chemical structures with potential applications in material science and pharmacology (Furin, Pressman, Pokrovsky, Krysin, & Chi, 2000).

Urease Inhibitors

  • Novel indole-based hybrid oxadiazole scaffolds with butanamides were synthesized and shown to be potent inhibitors of the urease enzyme. These compounds, related in structure to the chemical , demonstrate the potential use of trifluoro compounds in medicinal chemistry (Nazir et al., 2018).

Alkyne Hydroarylation

  • Trifluoroethanol-mediated hydroarylation of fluorinated alkynes with indoles was developed as a method for the synthesis of diindolylmethanes and other biologically active compounds. This underscores the role of trifluoro compounds in synthetic methodologies for creating complex molecules (Flury, Eppler, Schollmeyer, Laufer, & Pillaiyar, 2022).

Spectroscopic Studies

  • Ethyl 3-{3-[((2R)-3-{[2-(2,3-dihydro-1H-inden-2-yl)-1,1-dimethylethyl]amino}-2-hydroxypropyl)oxy]-4,5-difluorophenyl}propanoate hydrochloride, a compound with structural similarities, was studied using spectroscopic and diffractometric techniques, highlighting the importance of trifluoro compounds in analytical chemistry (Vogt, Williams, Johnson, & Copley, 2013).

Glucocorticoid Receptor Modulators

  • Asymmetric synthesis of 6-cyanoindole derivatives as non-steroidal glucocorticoid receptor modulators utilized trifluoro compounds. This application demonstrates the relevance of such compounds in developing therapeutic agents (Sumiyoshi, Tojo, Urabe, & Tobe, 2011).

Safety and Hazards

The compound is associated with certain hazards. The safety information includes pictograms GHS07, signal word “Warning”, and hazard statements H302, H312, H332. The precautionary statements include P264, P270, P280, P301 + P312 + P330, P302 + P352 + P312, P363, P402 + P404, P501 .

Mechanism of Action

Target of Action

It is known that indole derivatives, which this compound is a part of, bind with high affinity to multiple receptors . These receptors are often involved in a variety of biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .

Mode of Action

Indole derivatives are known to interact with their targets in a way that influences a variety of biological activities . The specific interactions and resulting changes would depend on the exact nature of the target and the specific derivative .

Biochemical Pathways

Given the broad range of biological activities associated with indole derivatives , it can be inferred that multiple pathways could potentially be affected. The downstream effects would depend on the specific pathway and the nature of the interaction with the compound.

Result of Action

Given the range of biological activities associated with indole derivatives , it can be inferred that the compound could potentially have a variety of effects at the molecular and cellular level.

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of a compound . These factors could include the pH of the environment, the presence of other compounds or substances, temperature, and more.

properties

IUPAC Name

1,1,1-trifluoro-4-[2-(1H-indol-3-yl)ethylamino]butan-2-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H17F3N2O/c15-14(16,17)13(20)6-8-18-7-5-10-9-19-12-4-2-1-3-11(10)12/h1-4,9,13,18-20H,5-8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MIJFTQPRZDVGIW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=CN2)CCNCCC(C(F)(F)F)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H17F3N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID001326578
Record name 1,1,1-trifluoro-4-[2-(1H-indol-3-yl)ethylamino]butan-2-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001326578
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

286.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

35.8 [ug/mL] (The mean of the results at pH 7.4)
Record name SID24819787
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

Product Name

1,1,1-trifluoro-4-{[2-(1H-indol-3-yl)ethyl]amino}-2-butanol

CAS RN

692738-24-2
Record name 1,1,1-trifluoro-4-[2-(1H-indol-3-yl)ethylamino]butan-2-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001326578
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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